5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine, with the chemical formula CHN and a molecular weight of 188.23 g/mol, is a compound featuring a pyrazole ring substituted with a pyridine moiety. This compound is characterized by its unique structure, which includes a methyl group at the 5-position of the pyrazole ring and a pyridin-4-ylmethyl group attached to the nitrogen atom at the 1-position of the pyrazole. The presence of both pyrazole and pyridine rings contributes to its potential biological activities and applications in medicinal chemistry.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
The specific biological activities of this compound would require empirical testing through in vitro and in vivo studies.
The synthesis of 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine can be achieved through several methods, commonly involving:
Specific synthetic routes would depend on available starting materials and desired yields.
5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine has potential applications in various fields:
Interaction studies involving 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine would focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as:
Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.
Several compounds share structural similarities with 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Methyl-1-(pyridin-3-yl)methyl)-1H-pyrazol-5-amines | 1638927–71–5 | Different position of methyl group on pyrazole |
| 3-Methyl–1–phenyl–1H–pyrazol–5–amine | 1131–18–6 | Contains a phenyl group instead of pyridine |
| 5-Amino–3-methyl–1–phenylpyrazole | Not provided | Amino substituent at position 5 |
The uniqueness of 5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amines lies in its specific combination of functional groups that may provide distinct biological activities compared to other similar compounds. Its structural arrangement allows for diverse interactions within biological systems, making it a candidate for further research in drug development and other applications.